N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
Properties
IUPAC Name |
2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4/c15-10-4-2-1-3-9(10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMWCFCJSQTIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone ring. The final step involves the acetylation of the pyridazinone with glycine under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly as an HER2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interact with other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Molecular Features
Solubility and Reactivity
- Glycine-Containing Analogs (Target Compound): Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to glycine’s hydrophilicity .
- Halogenated Derivatives : Chlorine and bromine reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.
Compound Structure and Properties
This compound features a pyridazinone core with a 2-fluorophenyl group, an acetyl group, and a glycine moiety. The molecular formula is with a molecular weight of approximately 273.25 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through several organic reactions, typically involving the formation of the pyridazinone core followed by the introduction of functional groups via nucleophilic substitution reactions. Common solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate these reactions.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown their ability to inhibit tumor growth in xenograft models, demonstrating tumor growth inhibition rates (TGI) of up to 48.89% . The mechanism often involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic rates in treated cell lines .
Enzyme Inhibition
The compound's structural characteristics suggest potential interactions with various enzymes. For example, related compounds have been studied for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. Specific IC50 values have been reported for these inhibitors, indicating selectivity towards particular HDAC isoforms .
Study on Apoptotic Effects
A study focusing on a closely related compound demonstrated that treatment with varying concentrations led to significant increases in apoptosis rates among HepG2 liver cancer cells. The apoptotic rates rose from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM) . This suggests that this compound may also exhibit similar effects.
Toxicology Assessments
Toxicological evaluations of N-acetylglycine, a derivative related to the glycine moiety in this compound, showed no genotoxicity or acute toxicity in animal models. Such findings provide a positive outlook regarding the safety profile of compounds containing similar structures .
Summary of Biological Activity
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; potential for tumor growth inhibition |
| Enzyme Inhibition | Possible selective inhibition of HDACs; specific IC50 values indicate effectiveness |
| Toxicity Profile | No observed genotoxicity or acute toxicity in preliminary studies |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by acetylation and glycine conjugation. Key steps include:
- Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Reactions often proceed at 0–25°C to prevent side reactions .
- Yield Optimization : Monitoring via TLC and adjusting stoichiometry (1.2–1.5 equivalents of glycine derivatives) improves purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., pyridazinone carbonyl at ~170 ppm, fluorophenyl protons at 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer :
- In vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .
- Dose-Response Curves : IC₅₀ determination using serial dilutions (1 nM–100 µM) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR data with X-ray diffraction (single-crystal analysis) to resolve conformational ambiguities .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian software) .
- Dynamic Effects : Consider rotameric equilibria in solution (e.g., variable-temperature NMR) .
Q. What strategies optimize the compound’s bioavailability while retaining pyridazinone core activity?
- Methodological Answer :
- Prodrug Design : Esterification of glycine moiety to enhance membrane permeability .
- Structural Modifications :
- Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility .
- Fluorine substitution meta to pyridazinone enhances metabolic stability .
- In silico Modeling : Use tools like SwissADME to predict logP and bioavailability .
Q. How do structural variations in pyridazinone derivatives affect target binding affinity?
- Methodological Answer :
- SAR Studies :
- Fluorophenyl Position : Ortho-fluorine improves π-stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Glycine Chain Length : Shorter chains reduce steric hindrance in active sites .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) .
Q. What experimental designs address discrepancies in biological activity across cell lines?
- Methodological Answer :
- Cell Line Profiling : Test across diverse panels (e.g., NCI-60) to identify selectivity patterns .
- Mechanistic Studies :
- siRNA knockdown of suspected targets (e.g., EGFR) to confirm pathway involvement .
- Metabolomics (LC-MS) to track downstream metabolite changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
